molecular formula C14H13Cl2NO2S B2756623 4,5-dichloro-2-methyl-N-(2-methylphenyl)benzene-1-sulfonamide CAS No. 1374680-23-5

4,5-dichloro-2-methyl-N-(2-methylphenyl)benzene-1-sulfonamide

Cat. No.: B2756623
CAS No.: 1374680-23-5
M. Wt: 330.22
InChI Key: QVWJQLUCECKIBC-UHFFFAOYSA-N
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Description

4,5-dichloro-2-methyl-N-(2-methylphenyl)benzene-1-sulfonamide is an aromatic sulfonamide compound It is characterized by the presence of two chlorine atoms, a methyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-methyl-N-(2-methylphenyl)benzene-1-sulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by chlorination and subsequent amination. One common synthetic route is as follows:

    Sulfonation: The starting material, 2-methylphenylbenzene, is sulfonated using sulfuric acid to introduce the sulfonamide group.

    Chlorination: The sulfonated intermediate is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce the chlorine atoms at the 4 and 5 positions.

    Amination: Finally, the chlorinated intermediate undergoes amination with 2-methylphenylamine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2-methyl-N-(2-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4,5-dichloro-2-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anti-inflammatory properties.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-methyl-N-(2-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The chlorine atoms and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dichloro-2-methylbenzenesulfonamide
  • 2-methyl-N-(2-methylphenyl)benzenesulfonamide
  • 4-chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide

Uniqueness

4,5-dichloro-2-methyl-N-(2-methylphenyl)benzene-1-sulfonamide is unique due to the presence of two chlorine atoms at the 4 and 5 positions, which enhances its reactivity and potential for forming diverse derivatives. The combination of the sulfonamide group with the specific substitution pattern on the benzene ring provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4,5-dichloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-9-5-3-4-6-13(9)17-20(18,19)14-8-12(16)11(15)7-10(14)2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWJQLUCECKIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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